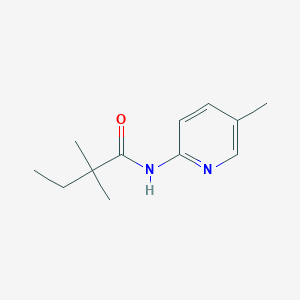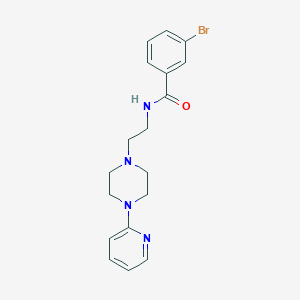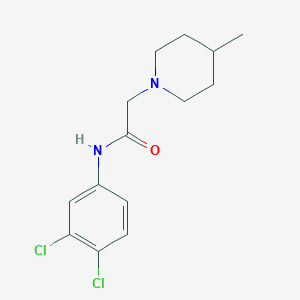
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzoyl group and a 2,4-dimethylphenyl group attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 2,4-dimethylaniline.
Formation of Intermediate: The reaction between 4-chlorobenzoyl chloride and 2,4-dimethylaniline in the presence of a base, such as triethylamine, leads to the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization with piperazine under controlled conditions to yield the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the cleavage of the benzoyl group, resulting in the formation of piperazine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs targeting central nervous system disorders, such as anxiety and depression.
Material Science: It has been investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound has been used as a probe in biological studies to understand its interactions with biological targets and pathways.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter systems, such as serotonin and dopamine, by binding to their respective receptors. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)-4-phenylpiperazine: This compound lacks the dimethyl groups on the phenyl ring, which may affect its pharmacological properties and interactions.
1-(4-Methylbenzoyl)-4-(2,4-dimethylphenyl)piperazine: The presence of a methyl group instead of a chlorine atom can lead to differences in reactivity and biological activity.
1-(4-Chlorobenzoyl)-4-(3,4-dimethylphenyl)piperazine: The position of the methyl groups on the phenyl ring can influence the compound’s chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSAPLMWYDTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)






![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)






